molecular formula C29H34ClN7O B607944 5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine CAS No. 1356962-34-9

5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine

Cat. No. B607944
M. Wt: 532.089
InChI Key: HRYNCLKDKCPYBF-UHFFFAOYSA-N
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Description

HG-14-10-04 is an inhibitor of anaplastic lymphoma kinase (ALK).
HG-14-10-04 is a novel potent and specific ALK inhibitor.

Scientific Research Applications

  • Aminopyrimidine derivatives have been studied for their pharmacological potential, particularly as 5-HT1A partial agonists. These compounds, including variants of the specified chemical, show moderate potency and metabolic stability in binding and functional assays (Dounay et al., 2009).

  • Piperidine-containing pyrimidine imines have been synthesized and evaluated for their antibacterial activity. The synthesis process and biological evaluation highlight the potential of these compounds in antimicrobial applications (Merugu, Ramesh & Sreenivasulu, 2010).

  • Indolebutylamines, closely related to the specified chemical, have been identified as selective 5-HT(1A) agonists. These compounds exhibit high receptor specificity and affinity, making them potential pharmacological tools in mood disorder studies (Heinrich et al., 2004).

  • Pyrimidine-based compounds have been investigated for their pesticidal activities, highlighting the versatility of these molecules in different applications including mosquito larvicidal and fungicidal properties (Choi et al., 2015).

  • Novel Mannich bases derived from pyrimidine have been synthesized and shown to exhibit anticancer activities against prostate cancer cells. This research suggests the potential of pyrimidine derivatives in cancer therapy (Demirci & Demirbas, 2019).

properties

IUPAC Name

5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClN7O/c1-35-13-15-37(16-14-35)20-9-11-36(12-10-20)21-7-8-26(27(17-21)38-2)33-29-32-19-24(30)28(34-29)23-18-31-25-6-4-3-5-22(23)25/h3-8,17-20,31H,9-16H2,1-2H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYNCLKDKCPYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)C5=CNC6=CC=CC=C65)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025927
Record name 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-(1H-indol-3-yl)-N-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidin-2-amine

CAS RN

1356962-34-9
Record name 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

As an alternate procedure to the compound described in Example 10, a solution of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (INTERMEDIATE 2) (3.67 g, 13.89 mmol), 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (INTERMEDIATE 27) (4.23 g, 13.89 mmol), and PTSA monohydrate (6.6 g, 34.7 mmol) in n-pentanol (56 mL) was heated in an oil bath at 140° C. overnight. The reaction mixture was cooled to RT. Hunig's base (10 mL) was added. Concentration in vacuo removed the solvent, and the residue was loaded to silica gel column and eluted with 10% MeOH, 1% NH4OH in CH2Cl2. The collected fractions were concentrated and the residue was triturated with diethyl ether. Filtration afforded the solid and it was dissolved in a mixture of CH2Cl2 (100 mL) and MeOH (500 mL). Concentration in vacuo reduced the solvent volume to 70 mL and filtration yielded the solid as the title compound (3.9 g, 53% yield).
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3-(2,5-dichloropyrimidin-4-yl)-1H-indole
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3.67 g
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INTERMEDIATE 2
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4.23 g
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PTSA monohydrate
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6.6 g
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56 mL
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10 mL
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100 mL
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500 mL
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Yield
53%

Synthesis routes and methods III

Procedure details

Starting materials: 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (INTERMEDIATE 2) and 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (INTERMEDIATE 27).
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